

An In-depth Technical Guide to 3-Oxo-3-(tolyl)propanenitrile Isomers

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Compound of Interest

Compound Name: 2-Methylbenzoylacetonitrile

Cat. No.: B1348470

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Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of the ortho, meta, and para isomers of 3-oxo-3-(tolyl)propanenitrile. These β -ketonitriles are versatile intermediates in organic synthesis, particularly in the construction of various heterocyclic compounds of medicinal interest. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by consolidating key technical data, including IUPAC nomenclature, physical properties, detailed synthetic protocols, and a summary of their role as precursors to biologically active molecules.

IUPAC Nomenclature and Synonyms

The chemical name "**2-Methylbenzoylacetonitrile**" is ambiguous. The correct IUPAC nomenclature specifies the position of the methyl group on the phenyl ring. The three positional isomers are:

- ortho isomer: 3-oxo-3-(o-tolyl)propanenitrile
- meta isomer: 3-oxo-3-(m-tolyl)propanenitrile
- para isomer: 3-oxo-3-(p-tolyl)propanenitrile

A list of common synonyms for each isomer is provided in the table below.

Isomer	IUPAC Name	Synonyms
ortho	3-oxo-3-(o-tolyl)propanenitrile	2-Methylbenzoylacetonitrile, o-Toluoylacetonitrile, 3-(2-Methylphenyl)-3-oxopropanenitrile
meta	3-oxo-3-(m-tolyl)propanenitrile	3-Methylbenzoylacetonitrile, m-Toluoylacetonitrile, 3-(3-Methylphenyl)-3-oxopropanenitrile[1]
para	3-oxo-3-(p-tolyl)propanenitrile	4-Methylbenzoylacetonitrile, p-Toluoylacetonitrile, 3-(4-Methylphenyl)-3-oxopropanenitrile[2]

Physicochemical Properties

The physical and chemical properties of the 3-oxo-3-(tolyl)propanenitrile isomers are summarized in the table below. These data are essential for their handling, characterization, and use in chemical reactions.

Property	3-oxo-3-(o-tolyl)propanenitrile	3-oxo-3-(m-tolyl)propanenitrile	3-oxo-3-(p-tolyl)propanenitrile
Molecular Formula	C ₁₀ H ₉ NO	C ₁₀ H ₉ NO[1]	C ₁₀ H ₉ NO
Molecular Weight	159.18 g/mol	159.18 g/mol [1]	159.19 g/mol [2]
Appearance	Solid	White to Pale cream to Pale yellow to Yellow to Pale orange to Pale brown to Yellow-brown Crystals or Powder or Crystalline powder[1]	White to Light yellow to Light orange powder to crystal[2]
Melting Point	No data available	68.5-77.5 °C[1]	104.0-108.0 °C[2]
Boiling Point	No data available	318.6 °C at 760 mmHg[1]	No data available
CAS Number	35276-81-4	53882-81-8[1]	7391-28-8[2]

Synthesis of 3-Oxo-3-(tolyl)propanenitriles

The most common and efficient method for the synthesis of β -ketonitriles, such as the 3-oxo-3-(tolyl)propanenitrile isomers, is the Claisen condensation of a methyl toluate ester with acetonitrile in the presence of a strong base.

General Experimental Protocol: Claisen Condensation

This protocol is adapted from established procedures for the synthesis of related β -ketonitriles.

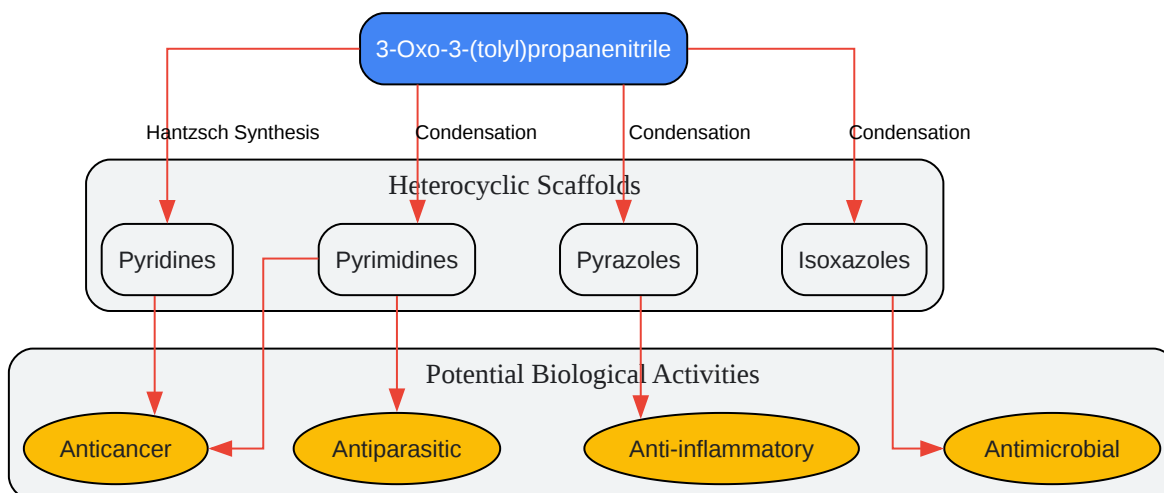
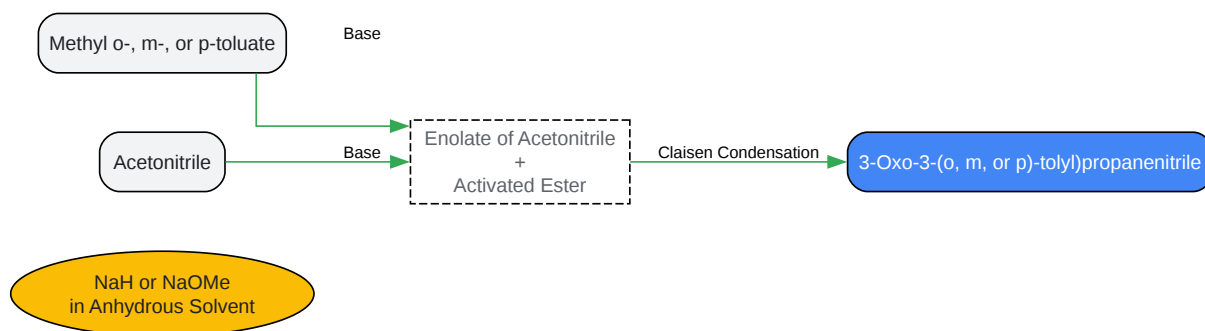
Materials:

- Methyl o-, m-, or p-toluate
- Acetonitrile
- Sodium hydride (NaH) or Sodium methoxide (NaOMe)

- Anhydrous solvent (e.g., Toluene, Tetrahydrofuran)
- Hydrochloric acid (HCl), dilute solution
- Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and apparatus for reflux and extraction

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in the chosen anhydrous solvent under a nitrogen atmosphere.
- **Addition of Reactants:** A solution of the respective methyl toluate (1 equivalent) and acetonitrile (2-3 equivalents) in the anhydrous solvent is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (often room temperature to gentle reflux).
- **Reaction:** The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). The initiation of the reaction is often indicated by the evolution of hydrogen gas.
- **Work-up:** After cooling to room temperature, the reaction is carefully quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~2).
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 3-oxo-3-(tolyl)propanenitrile isomer.



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References

- 1. 3-Oxo-3-(m-tolyl)propanenitrile [myskinrecipes.com]
- 2. 3-Oxo-3-(p-tolyl)propanenitrile | 7391-28-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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